
N-cyclopentyl-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-iodobenzamide is a useful research compound. Its molecular formula is C12H14INO and its molecular weight is 315.154. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Photophysical Properties and OLED Applications
Compounds with cyclometalating ligands, similar in complexity to N-cyclopentyl-3-iodobenzamide, have been extensively studied for their photophysical properties. These studies aim to understand how the bonding interaction between metal and chelate in such compounds leads to high emissivity in fluid and solid states at room temperature. This research is particularly relevant for the development of organic light emitting diodes (OLEDs), where the tuning of emission wavelength across the visible spectrum is crucial. The systematic preparation and characterization of these complexes open pathways for innovative opto-electronic applications, including phosphorescent displays and illumination devices (Chi & Chou, 2010).
2. Cyclodextrin-Based Adsorbents for Wastewater Treatment
Research into cyclodextrins, which share functional similarities with this compound in terms of potential for forming inclusion complexes, highlights their use in environmental applications. Cyclodextrin-based adsorbents have demonstrated remarkable capacities for removing pollutants from wastewater through host-guest interactions. This includes the adsorption of heavy metals, dyes, and endocrine disrupting chemicals, showcasing the versatility and effectiveness of these materials in environmental remediation efforts (Crini & Morcellet, 2002).
3. Nanomaterials for Environmental Remediation
The development of nanomaterials, including those that might be structurally or functionally similar to this compound, for environmental remediation has been a focus of recent research. These studies emphasize the potential of nanoparticles in the efficient removal of pollutants and biological contaminants from various environments. Nanomaterials' high surface area and reactivity allow for the effective detection and removal of contaminants, offering a promising approach to addressing environmental challenges (Khin et al., 2012).
4. Polymer-Based Drug Delivery Systems
The exploration of polymer-based systems for drug delivery highlights the potential for using compounds like this compound in pharmaceutical applications. Polymersomes, which are vesicles made from amphiphilic polymers, have been investigated for their ability to deliver drugs, genes, and diagnostic agents. This research area focuses on the design and development of novel delivery systems that can enhance therapeutic efficacy while minimizing side effects, underscoring the importance of polymers in modern medicine (Zhang & Zhang, 2017).
特性
IUPAC Name |
N-cyclopentyl-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLVWNMKWKEXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)
![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)
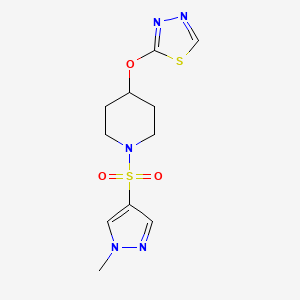

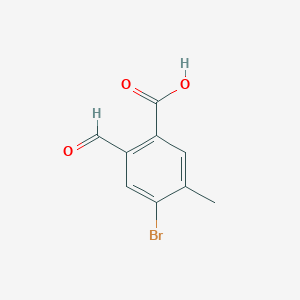
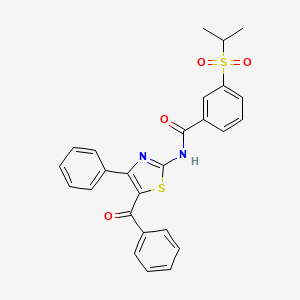
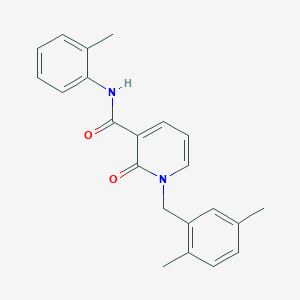
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
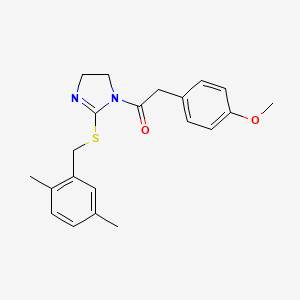
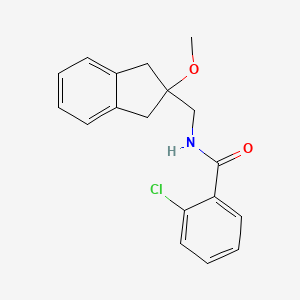
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)


![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)
